Tert-butyl 4a-formyl-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate
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Overview
Description
Tert-butyl 4a-formyl-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of cyclopenta[b]pyridines, which are known for their diverse biological and chemical properties. The presence of the tert-butyl group and the formyl group in its structure makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting from simpler precursors. One common approach is the nucleophilic substitution reaction, followed by oxidation, halogenation, and elimination reactions. The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to achieve cost-effective and efficient synthesis. The use of catalysts and advanced reaction techniques can enhance the yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles such as amines or halides.
Addition: Electrophilic addition reactions can be performed using strong acids or electrophiles.
Major Products Formed: The reactions can lead to the formation of various derivatives, including alcohols, amines, and other functionalized cyclopenta[b]pyridines.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the construction of diverse chemical structures, making it valuable in synthetic methodologies.
Biology: The biological applications of this compound are vast. It can be used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: In medicinal chemistry, this compound can be utilized in the development of new drugs. Its structural complexity and reactivity make it suitable for creating compounds with specific biological activities.
Industry: In the chemical industry, this compound is used in the production of various fine chemicals and materials. Its ability to undergo multiple reactions makes it a key component in the synthesis of high-value products.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.
Comparison with Similar Compounds
Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate: This compound is structurally similar but lacks the additional ring in the cyclopenta[b]pyridine system.
Tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate: Another related compound with a vinyl group instead of the formyl group.
Uniqueness: The presence of the formyl group and the specific cyclopenta[b]pyridine structure make tert-butyl 4a-formyl-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate unique compared to its analogs
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Properties
IUPAC Name |
tert-butyl 4a-formyl-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-5-8-14(10-16)7-4-6-11(14)15/h10-11H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMDOBRGSSYNEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1CCC2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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